molecular formula C39H43N3O5S B12719721 1-((4-((6'-(Dibutylamino)-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-2'-yl)amino)phenyl)sulphonyl)piperidine CAS No. 85223-13-8

1-((4-((6'-(Dibutylamino)-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-2'-yl)amino)phenyl)sulphonyl)piperidine

Cat. No.: B12719721
CAS No.: 85223-13-8
M. Wt: 665.8 g/mol
InChI Key: DQZZIPZLLBZSNG-UHFFFAOYSA-N
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Description

1-((4-((6’-(Dibutylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)piperidine is a complex organic compound with a unique structure that combines elements of isobenzofuran, xanthen, and piperidine

Preparation Methods

The synthesis of 1-((4-((6’-(Dibutylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)piperidine involves multiple steps. The key steps include the formation of the spiro compound, followed by the introduction of the dibutylamino group and the sulphonyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

1-((4-((6’-(Dibutylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and sulphonyl groups, using reagents like halogens or alkylating agents.

Scientific Research Applications

1-((4-((6’-(Dibutylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)piperidine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-((4-((6’-(Dibutylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.

Comparison with Similar Compounds

1-((4-((6’-(Dibutylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)piperidine is unique due to its spiro structure and the presence of both dibutylamino and sulphonyl groups. Similar compounds include:

    2-Anilino-6-dibutylamino-3-methylfluoran: This compound shares the dibutylamino group and has similar applications in research and industry.

    6’-(Ethyl(p-tolyl)amino)-2’-methylspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one: This compound has a similar spiro structure and is used in similar research applications.

These similar compounds highlight the versatility and potential of 1-((4-((6’-(Dibutylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)piperidine in various scientific fields.

Properties

CAS No.

85223-13-8

Molecular Formula

C39H43N3O5S

Molecular Weight

665.8 g/mol

IUPAC Name

6'-(dibutylamino)-2'-(4-piperidin-1-ylsulfonylanilino)spiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C39H43N3O5S/c1-3-5-22-41(23-6-4-2)30-17-20-34-37(27-30)46-36-21-16-29(26-35(36)39(34)33-13-9-8-12-32(33)38(43)47-39)40-28-14-18-31(19-15-28)48(44,45)42-24-10-7-11-25-42/h8-9,12-21,26-27,40H,3-7,10-11,22-25H2,1-2H3

InChI Key

DQZZIPZLLBZSNG-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=C(C=C6)S(=O)(=O)N7CCCCC7

Origin of Product

United States

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